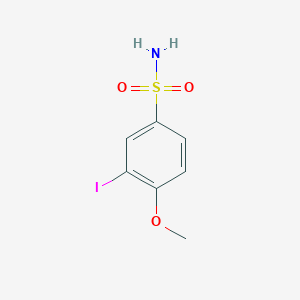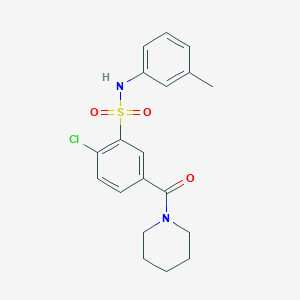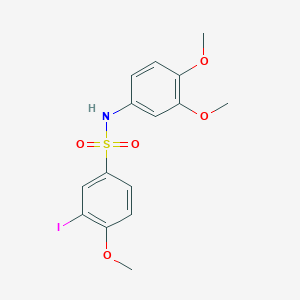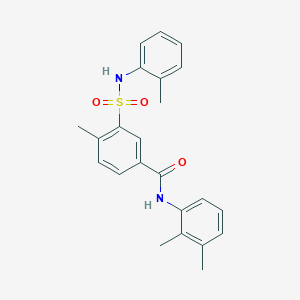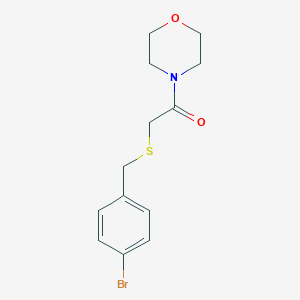![molecular formula C17H16F3NO2S B296264 2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B296264.png)
2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as MPTA, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPTA has been extensively studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
MPTA is a potent and selective inhibitor of 2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, which is an enzyme that negatively regulates insulin signaling. By inhibiting this compound, MPTA increases insulin sensitivity and enhances glucose uptake in peripheral tissues, such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
MPTA has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on this compound, MPTA has been shown to have anti-inflammatory and anti-oxidant properties. These effects may contribute to its beneficial effects on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTA in lab experiments is its potency and selectivity as a 2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide inhibitor. This allows for precise and specific modulation of insulin signaling pathways. However, one limitation of using MPTA is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MPTA. One area of interest is the development of more soluble analogs of MPTA, which may improve its efficacy and ease of administration. Another area of interest is the investigation of MPTA's effects on other metabolic pathways and diseases, such as obesity and fatty liver disease. Finally, the potential use of MPTA in combination with other therapies, such as insulin or GLP-1 agonists, should be explored.
Métodos De Síntesis
The synthesis of MPTA involves several steps, starting with the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl mercaptan. This is then reacted with 4-(trifluoromethyl)aniline and acetic anhydride to form the intermediate product, which is subsequently reacted with N-chlorosuccinimide and triethylamine to yield the final product, MPTA.
Aplicaciones Científicas De Investigación
MPTA has been extensively studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders. Several studies have shown that MPTA improves insulin sensitivity and glucose homeostasis in animal models of diabetes. In addition, MPTA has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its beneficial effects on glucose metabolism.
Propiedades
Fórmula molecular |
C17H16F3NO2S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3NO2S/c1-23-15-8-2-12(3-9-15)10-24-11-16(22)21-14-6-4-13(5-7-14)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22) |
Clave InChI |
SFVJXNXREQULTK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
COC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B296182.png)
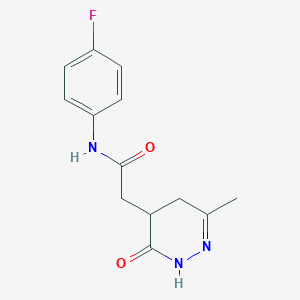
![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B296185.png)
![4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B296186.png)
![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B296187.png)
![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B296188.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide](/img/structure/B296192.png)

